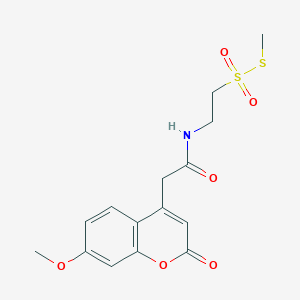
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide typically involves multiple steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 7-methoxy-4-chloro-2H-chromen-2-one. This can be achieved through the reaction of 7-methoxy-2H-chromen-2-one with thionyl chloride in the presence of a catalyst.
-
Nucleophilic Substitution: : The 7-methoxy-4-chloro-2H-chromen-2-one undergoes nucleophilic substitution with 2-methylsulfanylsulfonylethylamine to form the intermediate product.
-
Acetylation: : The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the chromenone ring.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromenone core makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has potential as an antimicrobial agent. Its structure suggests it could inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Medicine
In medicinal chemistry, this compound is being explored for its anti-inflammatory and anticoagulant properties. It may serve as a lead compound for the development of new drugs targeting inflammatory diseases or blood clotting disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes involved in inflammation, such as cyclooxygenase (COX), inhibiting their activity and reducing the production of inflammatory mediators. Additionally, the acetamide moiety may interact with proteins involved in blood clotting, preventing the formation of clots.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A natural compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
7-Hydroxycoumarin: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its combination of a methoxy group, a chromenone core, and an acetamide moiety with a methylsulfanylsulfonylethyl side chain provides a unique set of properties that can be exploited for various applications in medicine and industry.
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,20)23-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJAPBPMJRNEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
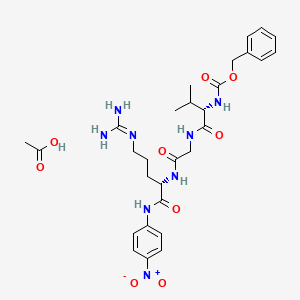
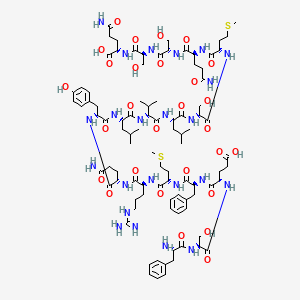
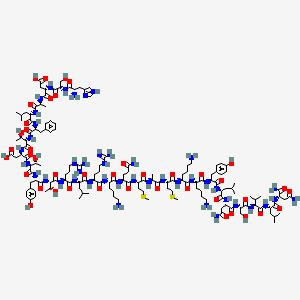
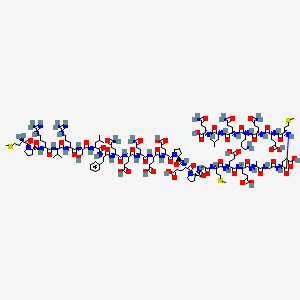
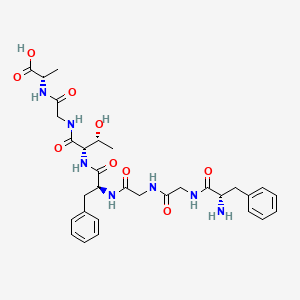

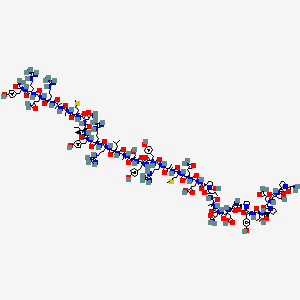
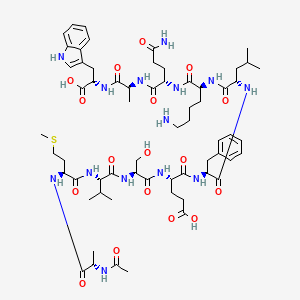
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
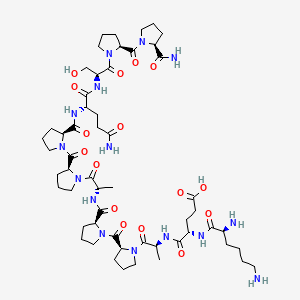
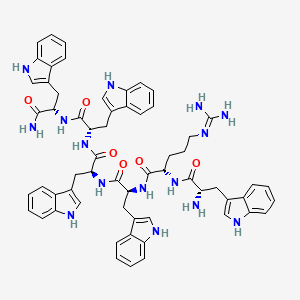
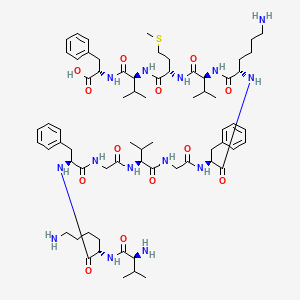
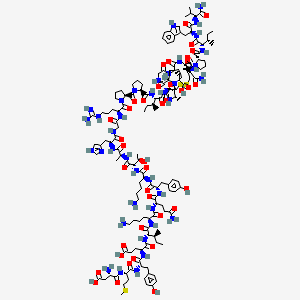
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
